molecular formula C14H14N4O2 B188905 4'-Nitro-4-dimethylaminoazobenzene CAS No. 2491-74-9

4'-Nitro-4-dimethylaminoazobenzene

Cat. No. B188905
CAS RN: 2491-74-9
M. Wt: 270.29 g/mol
InChI Key: LSFRFLVWCKLQTO-UHFFFAOYSA-N
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Description

4’-Nitro-4-dimethylaminoazobenzene is a chemical compound with the CAS Number: 2491-74-9 and a molecular weight of 270.29 . It is also known as 4-Dimethylamino-4’-nitroazobenzene . The compound appears as orange to brown to dark purple powder or crystal .


Molecular Structure Analysis

The molecular formula of 4’-Nitro-4-dimethylaminoazobenzene is C14H14N4O2 . The InChI code is 1S/C14H14N4O2/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)18(19)20/h3-10H,1-2H3/b16-15+ .


Chemical Reactions Analysis

There is a study that used Femtosecond Stimulated Raman Spectroscopy (FSRS) to determine the structural transients in the trans → cis photoisomerization of the azobenzene derivative, 4-nitro-4′-dimethylamino-azobenzene (NDAB) .


Physical And Chemical Properties Analysis

The compound is solid at 20°C . It has a melting point of 230.0 to 234.0 °C .

Scientific Research Applications

4’-Nitro-4-dimethylaminoazobenzene: A Comprehensive Analysis of Scientific Research Applications

Each of these fields utilizes the unique properties of 4’-nitro-4-dimethylaminoazobenzene for various scientific applications, demonstrating the compound’s versatility in research.

Springer Link - Structure of Dimers and the Nature of Color MilliporeSigma - 4’-Nitro-4-dimethylaminoazobenzene RSC Publishing - Photoexcited structural dynamics TCI Chemicals - 4’-Nitro-4-dimethylaminoazobenzene

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin irritation occurs, it is advised to get medical attention .

Future Directions

There is ongoing research on the photoexcited structural dynamics of 4’-Nitro-4-dimethylaminoazobenzene . This research could provide more insights into the properties and potential applications of this compound.

properties

IUPAC Name

N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)18(19)20/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFRFLVWCKLQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062464
Record name Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]-
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Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Nitro-4-dimethylaminoazobenzene

CAS RN

2491-74-9
Record name N,N-Dimethyl-4-[2-(4-nitrophenyl)diazenyl]benzenamine
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Record name Benzenamine, N,N-dimethyl-4-(2-(4-nitrophenyl)diazenyl)-
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Record name Benzenamine, N,N-dimethyl-4-[2-(4-nitrophenyl)diazenyl]-
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Record name Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Nitro-4-dimethylaminoazobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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